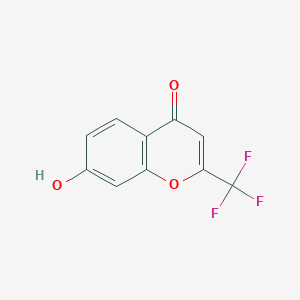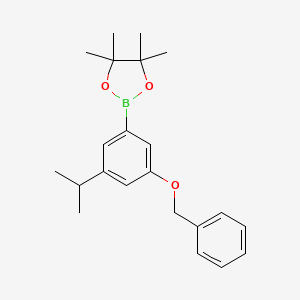![molecular formula C10H15ClN4 B14025420 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with an octahydropyrrolo[3,4-c]pyrrole scaffold. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves multiple steps. One common method includes the Diels–Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent transformations . For instance, the reaction of a pyrimidine derivative with an appropriate cycloaddition partner can yield the desired compound . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity . The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different biological activities.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its specific combination of a pyrimidine ring with an octahydropyrrolo[3,4-c]pyrrole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H15ClN4 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H14N4.ClH/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14;/h1-3,8-9,11H,4-7H2;1H |
InChI Key |
BNHZGBMHISDHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NC=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


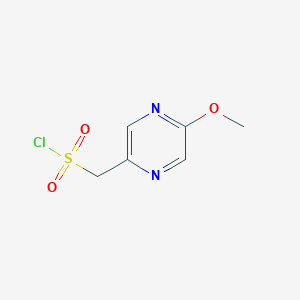
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
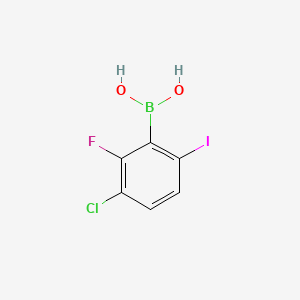
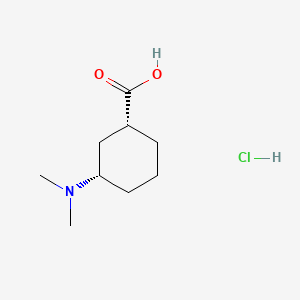
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
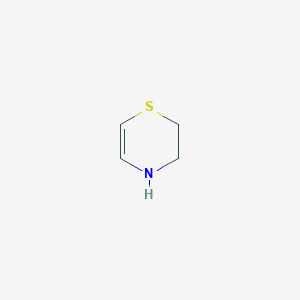
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
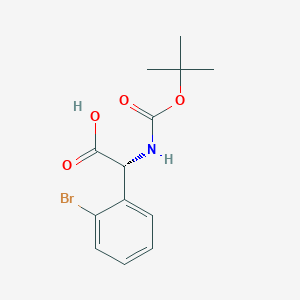
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

